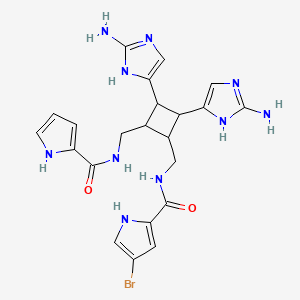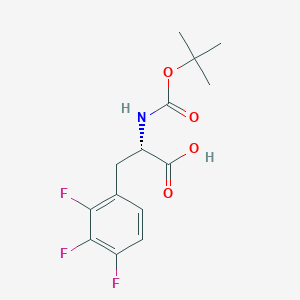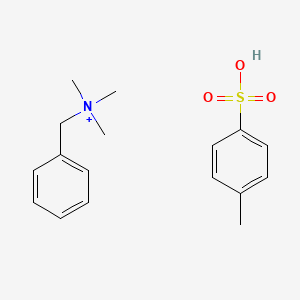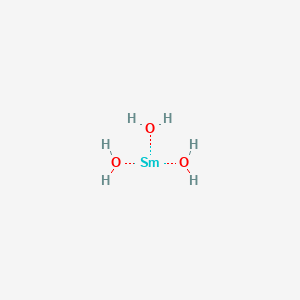
Sceptrin dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sceptrin dihydrochloride is a marine natural product isolated from the sea sponge Agelas sceptrum. It is a bromopyrrole alkaloid known for its antimicrobial properties, specifically against Gram-negative bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sceptrin dihydrochloride involves a biomimetic approach that mimics the natural biosynthesis of the compound. The key step in the synthesis is a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form the cyclobutane core skeleton . This method has been used to synthesize racemic sceptrin as well as its brominated derivatives, bromosceptrin and dibromosceptrin .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in research laboratories provide a foundation for potential industrial applications. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Sceptrin dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromopyrrole moiety.
Substitution: Halogen substitution reactions are common, leading to the formation of brominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include bromosceptrin and dibromosceptrin, which have been synthesized and studied for their unique properties .
Aplicaciones Científicas De Investigación
Sceptrin dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.
Mecanismo De Acción
Sceptrin dihydrochloride exerts its antimicrobial effects by disrupting the cell membranes of both prokaryotic and eukaryotic cells . It binds to monomeric actin, inhibiting its polymerization and thereby affecting cell motility . Additionally, sceptrin induces the formation of spheroplasts in bacteria, which may reflect a cell wall effect subsequent to membrane damage .
Comparación Con Compuestos Similares
Similar Compounds
Ageliferin: Another bromopyrrole alkaloid isolated from marine sponges, known for its antimicrobial properties.
Nakamuric Acid: A structurally related compound that shares the cyclobutane core skeleton.
Uniqueness
Sceptrin dihydrochloride is unique due to its specific mechanism of action involving actin polymerization inhibition and its ability to form stable complexes with metal ions, enhancing its antimicrobial activity . Its distinct structure and properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C22H25BrN10O2 |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33) |
Clave InChI |
OHXDZYOSEDUXGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)

![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)

![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
